5-(Furan-2-yl)oxazolidin-2-one

Description

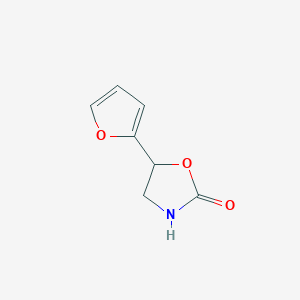

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7NO3 |

|---|---|

Molecular Weight |

153.14 g/mol |

IUPAC Name |

5-(furan-2-yl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C7H7NO3/c9-7-8-4-6(11-7)5-2-1-3-10-5/h1-3,6H,4H2,(H,8,9) |

InChI Key |

ILGJHSCUEPOZED-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC(=O)N1)C2=CC=CO2 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 5 Furan 2 Yl Oxazolidin 2 One Systems

Cycloaddition Reactions

Cycloaddition reactions, particularly the Diels-Alder reaction, represent a powerful tool for constructing six-membered rings with high stereocontrol. scielo.br In the context of 5-(furan-2-yl)oxazolidin-2-one systems, the furan (B31954) moiety typically acts as the diene. The oxazolidinone group, often in a modified form on the dienophile, plays a crucial role in directing the stereochemical outcome of the reaction. researchgate.netresearchgate.net

For instance, the [4+2] cycloaddition between furan and alkynes substituted with a 3-propioloyl-oxazolidin-2-one moiety has been studied. researchgate.net In these reactions, the furan acts as the nucleophile, while the oxazolidinone-substituted alkyne serves as the electrophile. researchgate.net The presence of a Lewis acid, such as an aluminum-based catalyst, can facilitate the reaction and enhance diastereoselectivity by chelating to the carbonyl groups of the oxazolidinone and the oxygen of the furan. researchgate.net

Beyond the classic [4+2] cycloadditions, these systems also participate in [4+3] cycloaddition reactions with oxyallyl cations to form seven-membered carbocycles. nih.govnih.gov Chiral oxazolidinones are instrumental in controlling the stereoselectivity of these transformations. nih.gov

Mechanistic Pathways of Asymmetric [4+2] Cycloadditions

Theoretical studies, such as those employing Molecular Electron Density Theory (MEDT), have shed light on the mechanistic pathways of these cycloadditions. researchgate.net The hetero-Diels-Alder reactions between furan and 5-R-substituted-3-(3-(phenylsulfonyl)-propioloyl)-oxazolidin-2-one are proposed to proceed through a non-concerted, two-stage, one-step molecular mechanism. researchgate.net

The analysis of transition state geometries indicates that the cycloaddition occurs in a single step via an asynchronous mechanism. researchgate.net This asynchronicity means that the formation of the two new carbon-carbon bonds does not happen simultaneously.

In asymmetric [4+3] cycloadditions involving oxazolidinone-substituted oxyallyls, the mechanism of stereochemical control has been a subject of detailed investigation. It was initially thought that steric hindrance from the chiral auxiliary on the oxazolidinone directed the incoming diene to the less hindered face. However, computational studies have revealed a more nuanced picture. nih.gov The stereoselectivity is often governed by stabilizing CH–π interactions between the furan and a substituent on the oxazolidinone (e.g., a phenyl group), which favors cycloaddition at the more sterically crowded face. nih.gov This "steric attraction" model represents a paradigm shift in understanding the role of Evans' oxazolidinones in controlling stereoselectivity. nih.gov

Regioselectivity and Stereochemical Control in Cycloaddition Processes

Regioselectivity and stereochemical control are paramount in cycloaddition reactions involving asymmetrically substituted furans and dienophiles. In the Diels-Alder reaction, the electronic nature and position of substituents on both the furan ring and the dienophile dictate the regiochemical outcome. researchgate.netnih.gov

Computational studies using Density Functional Theory (DFT) have been employed to predict and explain the observed regioselectivity. nih.gov For example, in [4+3] cycloadditions with oxazolidinone-substituted oxyallyls, furans with a 2-methyl or 2-alkoxycarbonyl substituent lead to syn regioselectivity, whereas those with a 3-methyl or 3-alkoxycarbonyl group result in anti regioselectivity. nih.gov This outcome is consistent with the ambiphilic nature of amino-oxyallyls reacting with furans. nih.gov

Lewis acids can significantly influence both the rate and the regioselectivity of these reactions, although in some reported cases, the regioselectivity remained unchanged by the presence of a Lewis acid. nih.gov The stereochemical control exerted by chiral oxazolidinone auxiliaries is often excellent, leading to high diastereomeric ratios. nih.gov This control is attributed to specific transition state conformations that are stabilized by non-covalent interactions, as mentioned previously. nih.gov

Table 1: Regioselectivity in [4+3] Cycloadditions of Oxazolidinone-Substituted Oxyallyls with Substituted Furans

| Furan Substituent | Position | Regioselectivity |

|---|---|---|

| Methyl | 2 | syn |

| Alkoxycarbonyl | 2 | syn |

| Methyl | 3 | anti |

| Alkoxycarbonyl | 3 | anti |

This table summarizes the observed regioselectivity based on the substituent position on the furan ring in [4+3] cycloaddition reactions. nih.gov

Nucleophilic and Electrophilic Reactivity of Furan and Oxazolidinone Moieties

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. derpharmachemica.comijabbr.com It can also act as a nucleophile in various reactions. researchgate.net The oxazolidinone ring, containing both nitrogen and oxygen atoms, also possesses sites for both nucleophilic and electrophilic attack, particularly at the carbonyl carbon. researchgate.netpitt.edu

C-H Activation and Metalation Studies

The functionalization of C-H bonds is a powerful strategy in organic synthesis. In the context of furan derivatives, directed ortho-metalation (DoM) is a key method for regioselective functionalization. umich.edu While specific studies on the C-H activation of this compound itself are not prevalent, related systems provide insight. For instance, N-Boc protected 3-aminofuran can be regioselectively lithiated at the C-2 position. umich.edu This suggests that the oxazolidinone nitrogen, if appropriately substituted or under the right conditions, could potentially direct metalation to an adjacent position.

Computational studies on nickel-catalyzed C-H functionalization reactions highlight the importance of directing groups in activating otherwise inert C-H bonds. The mechanism often involves a concerted metalation-deprotonation (CMD) step, where a chiral ligand on the metal center can distinguish between enantiotopic C-H bonds to achieve asymmetric synthesis. snnu.edu.cn

Functionalization of Heterocyclic Rings

The functionalization of both the furan and oxazolidinone rings allows for the synthesis of a wide array of derivatives. The furan ring can undergo electrophilic substitution, and its derivatives can be prepared through various synthetic methods, such as the Feist-Benary synthesis or palladium-catalyzed reactions to introduce substituents at specific positions. derpharmachemica.com

The oxazolidinone ring can also be functionalized. For example, the nitrogen atom can be alkylated or acylated. researchgate.net The chiral environment provided by a substituted oxazolidinone can be used to direct further stereoselective transformations on attached side chains. researchgate.net

Ring-Opening and Ring-Closing Transformations

Both the furan and oxazolidinone rings can undergo ring-opening and ring-closing reactions, which are fundamental transformations in the synthesis of various organic molecules.

The oxazolidinone ring can be synthesized through the cyclization of amino alcohols with phosgene (B1210022) or its equivalents, or via the cycloaddition of epoxides with isocyanates. researchgate.net A notable ring-closing transformation involves the reaction of enantiomerically pure aziridine-2-carboxylic acid esters with chloroformates, which proceeds through a regioselective aziridine (B145994) ring-opening followed by cyclization to yield the oxazolidinone. bioorg.org Conversely, the oxazolidinone ring can be opened under various conditions. For example, treatment with Grignard reagents can lead to the formation of tertiary carboxylic amides by nucleophilic attack at the carbonyl carbon, followed by ring cleavage. researchgate.net Reductive ring-opening can also be employed to generate chiral diols. pitt.edu

Furan rings can be synthesized via the ring-closing metathesis of diallyl ethers. rsc.org Ring-opening of furan derivatives, for instance through hydrolysis, can yield 1,4-dicarbonyl compounds. researchgate.net In the context of cycloaddition reactions, the initial 7-oxabicyclo[2.2.1]heptene adducts formed from furan can undergo subsequent ring-opening reactions to afford highly functionalized cyclohexane (B81311) derivatives.

Stability and Degradation Pathways of Furan-Oxazolidinone Compounds

The stability of compounds containing both a furan and an oxazolidin-2-one moiety is a critical aspect of their chemical profile, influencing their synthesis, storage, and potential applications. The degradation of these systems can be initiated by various factors, including pH, temperature, light, and oxidative stress. The presence of two distinct heterocyclic rings, each with its own reactivity, leads to complex degradation pathways.

The oxazolidin-2-one ring, being a cyclic carbamate (B1207046), generally exhibits greater stability towards hydrolysis compared to its acyclic counterparts. nih.govresearchgate.net This enhanced stability is attributed to the ring strain, which makes the carbonyl group less susceptible to nucleophilic attack. nih.gov However, under forced conditions such as strong acid or base, or in the presence of oxidizing agents, the ring can be cleaved. nih.govresearchgate.netmdpi.com

The furan ring is susceptible to electrophilic attack and can undergo ring-opening reactions under acidic or thermal stress. buct.edu.cnmdpi.com The presence of the oxazolidinone substituent at the 5-position can influence the electron density and reactivity of the furan ring.

Hydrolytic Degradation:

Forced degradation studies on various oxazolidinone-containing drugs, such as linezolid (B1675486) and tedizolid (B1663884), have demonstrated that the oxazolidinone ring is susceptible to hydrolysis under both acidic and basic conditions, although significant degradation often requires harsh conditions. researchgate.netresearchgate.netscielo.br For a this compound system, hydrolysis would likely involve the cleavage of the carbamate bond in the oxazolidinone ring.

Under basic conditions, saponification of the carbamate ester linkage is a probable degradation pathway. This would lead to the opening of the oxazolidinone ring to form an amino alcohol derivative. Acid-catalyzed hydrolysis can also occur, although the furan ring itself is sensitive to acidic conditions and may degrade concurrently. mdpi.com Studies on the drug darunavir (B192927) have shown that hydrolytic conditions can lead to the formation of an oxazolidinone degradation product, highlighting the complex rearrangements that can occur. vignan.ac.innih.gov

Oxidative Degradation:

Oxidative conditions can lead to the degradation of both the furan and the oxazolidinone rings. The oxazolidinone ring can be targeted by oxidizing agents, as seen in studies of the antibacterial agent RWJ416457, where oxidative degradation pathways were significantly influenced by pH. nih.gov The mechanism is believed to proceed via a hydrogen abstraction pathway. nih.gov For some oxazolidinones, oxidation can lead to cleavage of the ring. nih.gov

The furan moiety is also susceptible to oxidation, which can result in ring-opening and the formation of various carbonyl-containing species. The specific degradation products would depend on the nature of the oxidant and the reaction conditions.

Thermal Degradation:

Thermal stress can induce degradation of both the furan and oxazolidinone rings. Theoretical studies on the thermal degradation of furfuryl alcohol resins show that the process can be initiated by C-H bond cleavage followed by ring-opening of the furan ring. buct.edu.cn The presence of water can lower the activation energy for this ring-opening. buct.edu.cn For this compound, thermal degradation could potentially lead to the cleavage of the bond between the two rings or the decomposition of either ring system. Forced degradation studies of some oxazolidinone antibiotics have shown significant degradation under thermal conditions. researchgate.net

Photodegradation:

The furan ring is known to be photoreactive, and upon exposure to UV radiation, it can undergo various reactions, including dimerization and isomerization. researchgate.net Sunlight-mediated degradation studies of oxazolidinone antibiotics like linezolid and tedizolid have shown that these compounds are susceptible to photolysis, with tedizolid being prone to cleavage of the oxazolidinone ring. nih.gov Therefore, this compound is expected to be sensitive to light, potentially leading to a complex mixture of degradation products arising from reactions of both the furan and oxazolidinone moieties.

Summary of Potential Degradation Pathways:

The table below summarizes the likely degradation pathways for furan-oxazolidinone compounds under various stress conditions, based on findings from related structures.

| Stress Condition | Affected Moiety | Potential Degradation Pathway | Potential Degradation Products |

| Acidic Hydrolysis | Oxazolidinone & Furan | Cleavage of carbamate bond, Furan ring opening | Amino alcohol derivatives, Ring-opened furan derivatives |

| Basic Hydrolysis | Oxazolidinone | Saponification of carbamate | Amino alcohol derivatives |

| Oxidation | Oxazolidinone & Furan | Hydrogen abstraction, Ring cleavage | Ring-opened products, Carbonyl compounds |

| Thermal Stress | Furan & Oxazolidinone | C-H bond cleavage, Ring opening | Ring-opened furan derivatives, Products of ring fragmentation |

| Photodegradation | Furan & Oxazolidinone | Dimerization, Isomerization, Ring cleavage | Photodimers, Isomers, Ring-cleaved products |

Advanced Spectroscopic and Structural Characterization Techniques

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 5-(Furan-2-yl)oxazolidin-2-one, which has a molecular formula of C₇H₇NO₃, the expected exact mass can be calculated. HRMS analysis, typically using electrospray ionization (ESI), would measure the mass of the protonated molecule, [M+H]⁺, or its adduct with sodium, [M+Na]⁺. Experimental determination of the mass-to-charge ratio (m/z) with high precision (typically to four or more decimal places) allows for the unequivocal confirmation of the molecular formula, distinguishing it from other potential structures with the same nominal mass. For instance, a related compound, 3-(5-(difluoromethyl)furan-2-yl)oxazolidin-2-one, was confirmed using HRMS. doi.orgdoi.org This technique is foundational, ensuring that the correct molecule has been synthesized before proceeding with more detailed structural analysis. doi.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides information on the chemical environment of individual atoms and their connectivity through chemical bonds.

1D and 2D NMR Experiments (e.g., ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, NOESY)

¹H NMR Spectroscopy: This experiment identifies the different types of protons in the molecule based on their chemical shift (δ) in parts per million (ppm). For this compound, one would expect distinct signals for the protons on the furan (B31954) ring, the CH and CH₂ groups of the oxazolidinone ring, and the NH proton. The integration of these signals corresponds to the number of protons of each type, and the splitting pattern (multiplicity) reveals the number of adjacent protons, providing initial connectivity data. In related structures, furan ring protons typically appear between 6.2 and 7.3 ppm. researchgate.net The NH proton of an oxazolidinone ring often appears as a broad singlet. researchgate.net

¹³C NMR Spectroscopy: This experiment provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, signals would be expected for the carbonyl carbon (C=O) of the oxazolidinone ring (typically around 155-160 ppm), the carbons of the furan ring, and the two carbons of the oxazolidinone ring. diva-portal.orgrdd.edu.iq

2D NMR Experiments: These experiments reveal correlations between different nuclei, allowing for the complete assembly of the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. princeton.eduemerypharma.com It is used to trace out the proton-proton networks within the molecule, for instance, confirming the connectivity within the -CH-CH₂- fragment of the oxazolidinone ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. princeton.eduemerypharma.com It allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. princeton.eduemerypharma.com It is particularly useful for identifying quaternary carbons (those with no attached protons) and for connecting different structural fragments. For example, it can show the correlation between the proton at C5 of the oxazolidinone and the carbons of the furan ring, confirming their connection.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu This is crucial for determining the stereochemistry and conformation of the molecule.

| Experiment | Typical Chemical Shift Range (δ, ppm) or Correlation | Information Provided |

|---|---|---|

| ¹H NMR | Furan Protons: 6.0 - 7.5 Oxazolidinone CH/CH₂: 3.5 - 5.5 Oxazolidinone NH: 7.0 - 9.0 (broad) | Identifies proton environments, provides coupling information. researchgate.netresearchgate.net |

| ¹³C NMR | C=O (Carbonyl): 155 - 175 Furan Carbons: 105 - 150 Oxazolidinone C-O/C-N: 50 - 90 | Identifies unique carbon environments. rdd.edu.iq |

| COSY | Cross-peaks between coupled protons (e.g., H5/H4) | Shows ³J(H,H) correlations, establishing proton networks. researchgate.net |

| HSQC | Cross-peaks between directly bonded C-H pairs | Assigns carbon signals based on attached protons. emerypharma.comresearchgate.net |

| HMBC | Cross-peaks between protons and carbons separated by 2-3 bonds | Connects molecular fragments and assigns quaternary carbons. emerypharma.comresearchgate.net |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. For this compound, key characteristic absorption bands would include:

A strong, sharp absorption for the carbonyl (C=O) group of the cyclic carbamate (B1207046) (oxazolidinone), typically found around 1750 cm⁻¹.

An N-H stretching band for the amine proton, usually appearing in the region of 3200-3400 cm⁻¹. rdd.edu.iq

C-O stretching bands for the ester-like functionality within the oxazolidinone ring and the furan ring ether.

C=C and C-H stretching and bending vibrations characteristic of the furan ring. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. Conjugated systems, such as the furan ring in this compound, exhibit characteristic absorption maxima (λmax). The furan ring is known to have a π→π* transition, and its position can be influenced by substitution. For a related compound, 3-[(E)-(5-aminofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one, a UV-Vis λmax was noted at 280 nm, corresponding to the furan π→π* transition. vulcanchem.com

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

When a suitable single crystal of the compound can be grown, single-crystal X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. Crucially, for chiral molecules, X-ray crystallography can be used to determine the absolute configuration (R or S) at stereocenters, such as the C5 position of the oxazolidinone ring. bioorg.orgnih.gov This method has been widely used to confirm the structure and stereochemistry of various substituted oxazolidinones and furan-containing natural products. nih.govuni-regensburg.deresearchgate.net

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, UPLC, Prep-HPLC)

Chromatographic methods are essential for both purifying the synthesized compound and assessing its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are powerful analytical techniques for separating components of a mixture. researchgate.net A sample of this compound would be analyzed to ensure it is a single, pure compound, typically showing a single peak in the chromatogram under various conditions. The purity is often determined by the peak area percentage. Chiral HPLC, using a chiral stationary phase, can be employed to separate enantiomers and determine the enantiomeric excess (ee) of a chiral synthesis. arkat-usa.org

Preparative HPLC (Prep-HPLC): This is a scaled-up version of analytical HPLC used to isolate and purify the target compound from a reaction mixture. nih.gov By collecting the fraction corresponding to the desired product peak, a highly pure sample can be obtained for further analysis and use.

Other Advanced Spectroscopic Methods (e.g., Fluorescence Spectroscopy)

While not as commonly reported for this specific scaffold, fluorescence spectroscopy could potentially be used to study the compound's photophysical properties. The furan moiety, as part of a larger conjugated system, may exhibit fluorescence. This technique measures the emission of light from a substance that has absorbed light. The resulting spectrum can provide insights into the electronic structure and environment of the molecule. The utility of this technique would depend on whether this compound possesses a suitable fluorophore.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) approaches)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the behavior of organic molecules. DFT methods are widely used to predict the equilibrium geometry, electronic properties, and spectroscopic features of compounds. researchgate.net For molecules within the furan (B31954) and oxazolidinone classes, functionals such as B3LYP are commonly paired with basis sets like 6-31G(d) or 6-311G(d,p) to achieve a balance between computational cost and accuracy. researchgate.netresearchgate.net These calculations have been successfully applied to investigate the structure and reactivity of various related heterocyclic systems. researchgate.netuobaghdad.edu.iq

The electronic structure of a molecule governs its reactivity. Key descriptors derived from quantum chemical calculations help to predict this behavior.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactions. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) indicates the ability to accept electrons. irjweb.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is an indicator of molecular stability and reactivity. irjweb.comrsc.org A smaller gap suggests higher reactivity. irjweb.com For instance, DFT studies on related oxazolidinone antibiotics like linezolid (B1675486) have been used to calculate these orbital energies to understand their electronic properties. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researcher.life Red-colored regions on an MEP map indicate negative electrostatic potential, typically associated with heteroatoms like oxygen or nitrogen, which are prone to electrophilic attack. Blue-colored regions signify positive potential, indicating sites susceptible to nucleophilic attack. acs.org This analysis is critical for predicting non-covalent interactions and the initial steps of a chemical reaction. acs.orgresearchgate.net Studies on oxazole (B20620) derivatives and other heterocycles have used MEP maps to rationalize intermolecular interactions and stereochemical outcomes of reactions. researcher.lifeacs.org

Table 1: Calculated Quantum Chemical Parameters for Related Oxazolidinone Antibiotics

| Compound | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|

| Linezolid | -5.3 | -0.2 | 5.1 | researchgate.net |

| Cadazolid | -5.9 | -1.5 | 4.4 | researchgate.net |

DFT calculations are invaluable for mapping out the potential energy surface of a chemical reaction. This allows for the elucidation of reaction mechanisms by identifying intermediates and, crucially, transition states (TS). A transition state represents the highest energy point along a reaction coordinate and is characterized by a single imaginary frequency in vibrational analysis. researchgate.netbeilstein-journals.org

For example, a detailed molecular electron density theory (MEDT) study on the Diels-Alder reaction between furan and derivatives of 3-propioloyl-oxazolidin-2-one utilized DFT to analyze the reaction pathways. researchgate.netdntb.gov.ua The calculations of activation and reaction energies demonstrated that the cycloaddition proceeds through a one-step, asynchronous mechanism. researchgate.net Similarly, computational studies on the formation of oxazolidinones from epoxides have used DFT to model the reaction mechanism, with Intrinsic Reaction Coordinate (IRC) calculations confirming that the identified transition states correctly connect the reactants and products. beilstein-journals.org

Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO, Molecular Electrostatic Potential)

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a molecule (ligand) when it interacts with a biological target, typically a protein or enzyme. researchgate.net This method is central to drug discovery for screening virtual libraries of compounds and hypothesizing their mechanism of action.

While specific docking studies on 5-(furan-2-yl)oxazolidin-2-one are not widely reported, research on structurally similar compounds highlights the utility of this approach. For instance, 3-(benzo[d] researchgate.netsemanticscholar.orgdioxol-4-yl)oxazolidin-2-one was investigated as a quorum-sensing inhibitor against Pseudomonas aeruginosa. tandfonline.com Molecular docking predicted that this compound could interfere with core regulatory proteins of the quorum-sensing system, an observation that was later supported by in vitro and in vivo experiments. tandfonline.com Other studies have docked furan-thiazolidinedione derivatives to the PPARγ receptor to rationalize their hypoglycemic activity semanticscholar.org and explored various oxazolidinone derivatives as potential inhibitors of Cyclin-Dependent Kinases (CDKs) in cancer therapy. researchgate.net

Table 2: Examples of Molecular Docking Studies on Furan and Oxazolidinone Derivatives

| Ligand Class | Protein Target | Therapeutic Area | Finding | Reference |

|---|---|---|---|---|

| 3-(Benzo[d] researchgate.netsemanticscholar.orgdioxol-4-yl)oxazolidin-2-one | Quorum-Sensing Proteins (e.g., LasR) | Antibacterial (Anti-virulence) | Compound predicted to interfere with QS regulatory proteins. | tandfonline.com |

| 5-[(Furan-2-yl)-methylene]-thiazolidine-2,4-diones | PPARγ | Antidiabetic | Derivatives with electron-releasing groups showed high binding affinity (-9.02 kcal/mol). | semanticscholar.org |

| 5-(Carbamoylmethylene)-oxazolidin-2-ones | Cyclin-Dependent Kinases (CDKs) | Anticancer | Docking studies supported observed antiproliferative activity. | researchgate.net |

| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | Bacterial Ribosome (23S rRNA) | Antibacterial | Binding modes similar to linezolid were predicted for active compounds. | semanticscholar.org |

Analysis of Local and Global Reactivity Indices (e.g., Parr functions)

Conceptual DFT provides a framework of reactivity indices that quantify and predict the chemical behavior of molecules. nih.gov

Global Reactivity Indices: These descriptors, such as electronic chemical potential (μ), chemical hardness (η), and global electrophilicity (ω), describe the reactivity of the molecule as a whole. researchgate.net For example, in reactions involving furan and oxazolidinone derivatives, these indices have been used to establish furan as the nucleophile and the substituted alkyne as the electrophile. researchgate.netresearcher.life

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational flexibility and dynamics. uobaghdad.edu.iq For flexible molecules, understanding the accessible conformations is key to explaining their properties and biological activity.

Theoretical Prediction of Spectroscopic Properties

Quantum chemical methods can accurately predict spectroscopic data, which is essential for structure verification and interpretation of experimental results.

NMR Spectroscopy: DFT calculations have become a standard tool for predicting the 1H and 13C NMR spectra of organic molecules. researchgate.net By employing methods like the Gauge-Including Atomic Orbital (GIAO) approach, it is possible to calculate nuclear shielding tensors, which are then converted into chemical shifts (δ). researchgate.net Furthermore, the Fermi-contact term can be calculated to predict proton-proton spin-spin coupling constants (J). researchgate.net For molecules like furan, these theoretical predictions show a high degree of accuracy when compared to experimental data. researchgate.net

IR Spectroscopy: The vibrational frequencies of a molecule can also be calculated using DFT. The resulting theoretical infrared (IR) spectrum can be used to assign the absorption bands observed in an experimental spectrum. researchgate.net Each vibrational mode corresponds to a specific molecular motion, such as the stretching or bending of bonds (e.g., C=O, C-H, C-O-C). vscht.czpressbooks.pub This allows for a detailed correlation between the molecular structure and its vibrational signature.

Table 3: Characteristic Infrared (IR) Absorption Frequencies for Functional Groups in this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm-1) | Reference |

|---|---|---|---|

| Amine (N-H) | Stretch (secondary amine in ring) | ~3200-3400 | pressbooks.pub |

| Furan (=C-H) | Stretch | ~3100-3000 | vscht.cz |

| Alkyl (C-H) | Stretch | ~2960-2850 | pressbooks.pub |

| Amide/Carbamate (B1207046) (C=O) | Stretch (in 5-membered ring) | ~1750-1780 | vscht.cz |

| Furan (C=C) | Stretch | ~1585-1400 | vscht.cz |

| Ether (C-O-C) | Stretch (in furan ring) | ~1250-1050 | vscht.cz |

Exploration of Biological Activities and Molecular Mechanisms in Vitro Focus

Mechanism of Action Studies

The furan-oxazolidinone scaffold exerts its biological effects through various mechanisms, which can be influenced by the specific substitutions on the core structure. These mechanisms range from the well-established inhibition of protein synthesis to membrane disruption and, in the case of nitrofuran analogues, the generation of damaging free radicals.

The primary and most widely recognized mechanism of action for the oxazolidinone class, including furan-containing derivatives, is the inhibition of bacterial protein synthesis. nih.govontosight.aimdpi.com This action is highly specific to the bacterial ribosome. Oxazolidinones bind to the 50S ribosomal subunit, a crucial component of the bacterial protein synthesis machinery. nih.govmdpi.comqut.edu.au The binding site is located at the peptidyl transferase center (PTC) on the 23S ribosomal RNA (rRNA) component of the 50S subunit. mdpi.comqut.edu.auresearchgate.net

By occupying this site, the oxazolidinone molecule prevents the formation of a functional 70S initiation complex, which is the first and essential step in the translation process. nih.govontosight.ai This complex involves the combination of the 30S and 50S ribosomal subunits with messenger RNA (mRNA) and the initiator N-formylmethionyl-tRNA (tRNAfMet). mdpi.comresearchgate.net The interference with the binding of the initiator-tRNA at the A-site of the PTC effectively halts protein synthesis at its earliest stage. mdpi.com This unique mechanism means there is no cross-resistance with other classes of protein synthesis inhibitors. nih.gov

While ribosomal inhibition is the classic mechanism, certain oxazolidinone derivatives have been shown to possess an alternative mode of action involving direct interaction with the bacterial cell membrane. rsc.orgnih.gov Studies on some cationic amphiphilic derivatives of oxazolidinones revealed that they can induce permeabilization and depolarization of both Gram-positive and Gram-negative bacterial membranes. rsc.orgnih.gov This mechanism can lead to rapid bactericidal activity. rsc.orgnih.gov

The process involves the disruption of the membrane's structural integrity, leading to increased permeability. semanticscholar.org This allows the leakage of essential intracellular components and disrupts the electrochemical gradients across the membrane, causing depolarization. semanticscholar.org This dual-action capability—disrupting both protein synthesis and membrane function—is a significant area of interest for developing more potent antibacterial agents.

For analogues containing a nitro-substituted furan (B31954) ring (nitrofurans), such as Furazolidone, an additional and potent mechanism of action comes into play. rsc.orgnih.govresearchgate.net This mechanism is dependent on the metabolic activation of the nitrofuran moiety within the bacterial cell. researchgate.net

Bacterial nitroreductases reduce the nitro group, generating a series of highly reactive, short-lived intermediates, including nitro-anion free radicals and hydroxylamine. researchgate.net These reactive species are cytotoxic and can attack multiple targets within the cell non-specifically. researchgate.net They are known to cause damage to bacterial DNA, RNA, and proteins, and interfere with crucial metabolic pathways like the citric acid cycle. researchgate.net This multifactorial attack from a single compound makes the development of resistance more difficult for the bacteria. researchgate.net Some researchers have described this as a 'dual-warhead' approach for nitrofuran-oxazolidinones, combining the protein synthesis inhibition of the oxazolidinone core with the broad cellular damage from the activated nitrofuran group. researchgate.net

Beyond their antibacterial actions, furan-oxazolidinone scaffolds have been studied for their ability to inhibit specific enzymes, which can be either a therapeutic goal or a source of potential side effects.

Monoamine Oxidase (MAO) Inhibition The oxazolidinone structure bears a resemblance to known monoamine oxidase inhibitors, and as a class, they can exhibit inhibitory activity against MAO-A and MAO-B. researchgate.net Furazolidone, a nitrofuran-oxazolidinone, is a known inhibitor of monoamine oxidase. nih.gov This inhibition can be a significant liability in antibacterial drug development, leading to efforts to design new analogues with reduced MAO inhibitory activity to improve their safety profile. nih.govrsc.org For instance, some research has focused on modifying the C-5 side chain of the oxazolidinone ring to minimize this effect. rsc.org Conversely, other studies have explored this property to develop new, selective MAO inhibitors for neurological conditions, such as the pyrrole (B145914) analogues of toloxatone. researchgate.net

Table 1: In Vitro MAO-A Inhibitory Activity of Selected Oxazolidinone Analogues

| Compound | Target | IC50 (µM) | Selectivity | Source |

|---|---|---|---|---|

| (R)-5-Methoxymethyl-3-(1H-pyrrol-1-yl)-2-oxazolidinone | MAO-A | Data not specified, but 78-fold more potent than toloxatone | Selective for MAO-A | researchgate.net |

| 3-(5-(4-Chlorophenyl)furan-2-yl)-1-(1-methyl-1H-pyrrol-2-yl)propan-1-one | MAO-A | 0.162 | Highly selective (SI = 0.002) | researchgate.net |

| Furazolidone | MAO | Inhibitor activity confirmed | Not specified | nih.gov |

Urease Inhibition The furan ring is a scaffold of interest for the development of urease inhibitors. ijabbr.com Urease is a key enzyme for certain pathogenic bacteria, such as Helicobacter pylori. ijabbr.com While direct studies on 5-(furan-2-yl)oxazolidin-2-one are limited, research on related furan-containing structures demonstrates the potential of this chemical family. For example, various furan chalcone (B49325) derivatives have been synthesized and evaluated, with some showing potent urease inhibitory activity, in some cases exceeding that of the standard inhibitor thiourea. mdpi.com The structure-activity relationship studies suggest that substituents on the aryl ring attached to the furan are critical for potency. mdpi.com

Table 2: In Vitro Urease Inhibitory Activity of Selected Furan-Containing Compounds

| Compound | Target Enzyme | IC50 (µM) | Source |

|---|---|---|---|

| 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2–propen-1-one | Bacterial Urease | 16.13 ± 2.45 | mdpi.com |

| 1-phenyl-3-[5-(2′-chlorophenyl)-2-furyl]-2-propen-1-one | Bacterial Urease | 18.75 ± 0.85 | mdpi.com |

| 3-(3-methylphenyl) furan-2(5H)-one | H. pylori Urease | 2.6 µg/mL | ijabbr.com |

| Thiourea (Reference) | Bacterial Urease | 21.25 ± 0.15 | mdpi.com |

Free Radical Generation and Nucleic Acid/Metabolism Interference (for nitrofuran analogues)

Structure-Activity Relationship (SAR) Studies for Furan-Oxazolidinone Scaffolds

The biological potency and selectivity of furan-oxazolidinone compounds are highly dependent on their specific chemical structure. Structure-Activity Relationship (SAR) studies are crucial for optimizing these molecules for desired therapeutic effects while minimizing off-target activities.

SAR studies have revealed several key principles for the furan-oxazolidinone scaffold:

The Oxazolidinone Core : The (R)-configuration at the C-5 position of the oxazolidinone ring is generally considered essential for antibacterial activity, as it correctly orients the side chain for interaction with the ribosomal binding site. researchgate.netresearchgate.net

The Furan Ring : The furan moiety itself is a critical component. The introduction of a nitro group at the 5-position of the furan ring, creating a nitrofuran derivative, dramatically enhances antibacterial potency and introduces a secondary mechanism of action through free-radical generation. researchgate.netresearchgate.net

Aryl Substituents : In N-aryl oxazolidinones, the nature of the aryl group and its substituents significantly impacts activity. The introduction of a fluorine atom onto the phenyl ring is a common strategy that often increases potency and improves bioavailability. mdpi.comfrontiersin.org

C-5 Side Chain : Modifications to the acetamido methyl group at the C-5 position of the oxazolidinone ring are pivotal. For example, replacing this group with more complex side chains, such as those incorporating piperazine (B1678402) and a nitrofuran moiety, has led to compounds with superior antibacterial activity compared to early-generation oxazolidinones like linezolid (B1675486), including activity against resistant strains. researchgate.net These modifications are also key to modulating selectivity, particularly for reducing unwanted MAO inhibition. rsc.org

Table 3: Impact of C-5 Side-Chain Substituents on In Vitro Antibacterial Activity (MIC, µg/mL)

| Compound | Key Structural Feature | S. aureus (Susceptible) | S. aureus (Linezolid-Resistant) | Source |

|---|---|---|---|---|

| Linezolid | Acetamide side chain | 1-4 | 16 | researchgate.net |

| Compound 6o | Piperazine linker with 3-(5-nitrofuran-2-yl)-acryloyl group | 0.5-1 | 1 | researchgate.net |

| Compound 6p | Piperazine linker with 3-(5-nitrothien-2-yl)-acryloyl group | 0.25-0.5 | 0.5 | researchgate.net |

| Compound 9 | N-oxide of Compound 6o | 0.5-1 | 1 | researchgate.net |

Impact of Substituents on Biological Potency and Selectivity

In Vitro Biological Efficacy Assessments

Derivatives of this compound have demonstrated significant in vitro antibacterial activity, particularly against a spectrum of Gram-positive pathogens. The oxazolidinone class of antibiotics, in general, is known for its efficacy against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant streptococci. researchgate.netnih.gov Their unique mechanism of action, which involves inhibiting an early stage of protein synthesis, contributes to the lack of cross-resistance with other antibiotic classes. researchgate.net

Studies have shown that specific furan-containing oxazolidinone derivatives exhibit potent activity. For instance, some derivatives have shown minimum inhibitory concentration (MIC) values comparable or even superior to linezolid, a clinically approved oxazolidinone. researchgate.netnih.gov For example, a derivative containing a 5-nitrofuran moiety attached to a piperazine ring showed good antibacterial activity with MIC values of 2-4 μg/mL against linezolid-resistant Staphylococcus aureus. researchgate.net Another study highlighted a 2-substituted-5-nitro-furyl derivative, ranbezolid, which demonstrated potent in vivo activity and in vitro activity comparable to or slightly better than linezolid against various resistant and sensitive Gram-positive pathogens. nih.gov

The antibacterial spectrum of some furan-containing compounds extends to Mycobacterium tuberculosis. Certain 5-nitrofuran-triazole conjugates have shown promising antitubercular activity against the H37Rv strain, with some compounds exhibiting MIC values as low as 0.25 μg/ml. nih.gov The replacement of a furan-2-ylmethylidene substituent with other groups, however, has been shown to significantly decrease antimycobacterial activity in some cases, highlighting the importance of the furan moiety for this specific activity. mdpi.com

While the primary strength of oxazolidinones lies in their activity against Gram-positive bacteria, some furan derivatives have shown broader spectrum activity. For instance, certain compounds have demonstrated activity against the Gram-negative bacterium Escherichia coli. ijabbr.com However, generally, the activity against Gram-negative strains is less pronounced. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected this compound Derivatives

| Compound/Derivative | Target Organism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| (S)-N-{3-[3-Fluoro-4-(methyl-{1-[3-(5-nitrofuran-2-yl)-acryloyl]-piperidin-4-yl}-amino)-phenyl]-2-oxo-oxazolidin-5-ylmethyl}-acetamide | Linezolid-resistant Staphylococcus aureus | 2-4 | researchgate.net |

| Ranbezolid (RBx 7644) | Methicillin-resistant Staphylococcus aureus | 4.0 | nih.gov |

| Ranbezolid (RBx 7644) | Vancomycin-resistant Enterococci | 2.0 | nih.gov |

| 5-nitrofuran-triazole conjugate (8e) | Mycobacterium tuberculosis H37Rv | 0.25 | nih.gov |

| 3-aryl-3(furan-2-yl) propanoic acid derivative | Escherichia coli | 64 | ijabbr.com |

The investigation of this compound derivatives has extended to their potential as antifungal and antiprotozoal agents. While the primary focus of oxazolidinone research has been on antibacterial activity, some studies have revealed promising results in these other areas.

In the realm of antifungal activity, novel oxazolidin-2-one-linked 1,2,3-triazole derivatives have been synthesized and screened against various fungal species. Some of these compounds, which can be considered bioisosteres of furan-containing oxazolidinones, have demonstrated excellent activity against Candida glabrata, even surpassing the efficacy of the standard antifungal drug itraconazole. nih.gov For example, certain derivatives showed MIC values as low as 0.12 μg/mL against C. glabrata. nih.gov Additionally, some compounds displayed notable activity against Trichosporon cutaneum and Mucor hiemalis. nih.gov

Regarding antiprotozoal activity, furan-2-yl-N-acylhydrazone derivatives have been evaluated for their efficacy against Trichomonas vaginalis. mdpi.com Furthermore, certain N-acylhydrazone derivatives with a 5-nitrofuran-2-yl moiety have shown the ability to kill Trypanosoma cruzi parasites at low micromolar concentrations. mdpi.com

Recent research has explored the potential of this compound derivatives as antiproliferative and anticancer agents. Several studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines in vitro.

For instance, a series of 5-(carbamoylmethylene)-oxazolidin-2-ones were evaluated for their antiproliferative activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells. nih.gov Some of these derivatives displayed significant cytotoxicity towards these cancer cell lines, with one compound showing IC50 values of 17.66 µM and 31.10 µM for MCF-7 and HeLa cells, respectively, while exhibiting no cytotoxicity towards non-tumorigenic MCF-10A cells. nih.gov The mechanism of action for this particular compound was found to involve the induction of apoptosis through increased reactive oxygen species (ROS) levels and mitochondrial dysfunction. nih.gov

Other studies have investigated pyrazoline-based derivatives incorporating a furan-2-yl group, which have shown cytotoxic activity and are considered promising scaffolds for anticancer agents. nih.gov Similarly, new hybrid quinazoline (B50416) compounds containing a furan-2-yl moiety have demonstrated antiproliferative activity against breast and colon cancer cell lines. tjpr.org One such compound, N'-benzylidene-2-((2-(furan-2-yl)quinazolin-4-yl)oxy)acetohydrazide, was particularly potent against MCF-7 and HCT116 cell lines. tjpr.org

Furthermore, the introduction of silyl (B83357) groups to furan-2(5H)-one derivatives has been shown to enhance their antiproliferative activity against a panel of human cancer cell lines, including colon cancer cells. mdpi.com Some of these derivatives were found to induce apoptosis by down-regulating survivin and activating caspase-3. mdpi.com

Table 2: In Vitro Antiproliferative Activity of Selected Furan-Containing Compounds

| Compound/Derivative | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 5-(carbamoylmethylene)-oxazolidin-2-one (OI) | MCF-7 (Breast Cancer) | 17.66 µM | nih.gov |

| 5-(carbamoylmethylene)-oxazolidin-2-one (OI) | HeLa (Cervical Cancer) | 31.10 µM | nih.gov |

| N'-benzylidene-2-((2-(furan-2-yl)quinazolin-4-yl)oxy)acetohydrazide (IXa) | MCF-7 (Breast Cancer) | 16.70 µM | tjpr.org |

| N'-benzylidene-2-((2-(furan-2-yl)quinazolin-4-yl)oxy)acetohydrazide (IXa) | HCT116 (Colon Cancer) | 12.54 µM | tjpr.org |

Derivatives of this compound and related furan-containing compounds have been investigated for their potential anti-inflammatory properties in vitro. The mechanism of action often involves the modulation of key inflammatory pathways.

A study on a novel furan-2,5-dione derivative demonstrated potent anti-inflammatory effects mediated by the dual suppression of cyclooxygenase-2 (COX-2) activity and the expression of lipopolysaccharide (LPS)-induced inflammatory genes. nih.gov This compound was shown to inhibit the expression of inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) at the transcriptional level in LPS-stimulated macrophages. nih.govnih.gov The underlying mechanism involved the inactivation of the NF-κB pathway. nih.gov

Similarly, a series of 5-(substituted-phenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole derivatives were screened for their in vitro anti-inflammatory activity using the egg albumin denaturation method. scholarsresearchlibrary.com One of the compounds in this series, 4-(3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)aniline, showed excellent anti-inflammatory activity, comparable to the standard drug diclofenac (B195802) sodium. scholarsresearchlibrary.com

The anti-inflammatory potential of these compounds is often linked to their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins. nih.govnih.govchiet.edu.eg

The ability of bacteria to form biofilms contributes significantly to their resistance to antimicrobial agents and the persistence of infections. Consequently, compounds that can inhibit biofilm formation are of great interest. Derivatives of this compound have shown promise in this area.

Studies have demonstrated that certain oxazolidinone derivatives can inhibit the formation of biofilms by both Gram-positive and Gram-negative bacteria. rsc.org For example, some derivatives have been shown to inhibit biofilm formation by S. aureus and E. coli. rsc.org One particular oxazolidinone derivative was effective in reducing the biofilm mass of methicillin-susceptible Staphylococcus aureus (MSSA) by 50% compared to a control group. rsc.org

Halogenated furanone derivatives have also been investigated as quorum sensing inhibitors in Pseudomonas aeruginosa, a mechanism that is crucial for biofilm formation. researchgate.net These compounds have shown remarkable inhibition of biofilm formation and the production of virulence factors. researchgate.net Furthermore, sulfur-containing derivatives of 2(5H)-furanone have been found to repress biofilm formation by Bacillus subtilis at low concentrations. nih.gov These furanones not only inhibited biofilm formation but also increased the susceptibility of the bacteria to antibiotics. nih.gov

Anti-Inflammatory Effects

Investigation of Potential Resistance Mechanisms (In Vitro)

While specific in vitro studies on the development of resistance to this compound are not extensively documented in publicly available literature, the potential mechanisms of resistance can be inferred from comprehensive research on the broader class of oxazolidinone antibiotics. The primary mechanisms of resistance to oxazolidinones are well-established and primarily involve alterations at the drug's target site or the acquisition of specific resistance genes. oup.comnih.gov

In vitro resistance development models for other oxazolidinones, such as linezolid and tedizolid (B1663884), have been instrumental in elucidating these mechanisms. tandfonline.comnih.govresearchgate.net These studies typically involve stepwise exposure of bacterial cultures, such as Staphylococcus aureus, to increasing concentrations of the antibiotic to select for resistant mutants. tandfonline.comresearchgate.nettandfonline.com Subsequent whole-genome sequencing of these resistant strains allows for the identification of the genetic basis of resistance. tandfonline.comresearchgate.netnih.gov

The principal mechanisms identified through such in vitro investigations include:

Target Site Mutations: The most common mechanism of resistance to oxazolidinones is the occurrence of mutations in the genes encoding the components of the 50S ribosomal subunit, which is the target of this antibiotic class. oup.comnih.gov These mutations reduce the binding affinity of the drug to the ribosome, thereby diminishing its inhibitory effect on protein synthesis. tandfonline.comresearchgate.net

23S rRNA Mutations: Point mutations in the domain V of the 23S rRNA gene are a primary cause of oxazolidinone resistance. oup.comnih.govnih.gov The G2576T mutation is one of the most frequently observed mutations in clinically resistant isolates of staphylococci and enterococci. nih.govnih.gov Other mutations in this region have also been identified in resistant mutants selected in vitro. nih.govnih.gov

Ribosomal Protein Mutations: Mutations in the genes encoding ribosomal proteins L3 (rplC) and L4 (rplD) can also confer resistance to oxazolidinones. tandfonline.comresearchgate.netmdpi.comfrontiersin.org In vitro studies inducing resistance to linezolid and tedizolid in S. aureus have identified several single nucleotide variants (SNVs) in the rplC gene. tandfonline.comnih.govresearchgate.netnih.gov These mutations are thought to decrease the binding affinity of the oxazolidinone to the ribosome. tandfonline.comresearchgate.net For instance, the Gly152Asp mutation in the L3 protein has been identified in highly linezolid-resistant derivatives. tandfonline.com

Acquisition of Transferable Resistance Genes: The spread of oxazolidinone resistance is also facilitated by the horizontal transfer of mobile genetic elements carrying specific resistance genes. oup.comnih.govonehealthejp.eu

cfr Gene: The cfr (chloramphenicol-florfenicol resistance) gene encodes an RNA methyltransferase that modifies an adenosine (B11128) residue (A2503) in the 23S rRNA. tandfonline.comfrontiersin.orgonehealthejp.eu This methylation prevents the binding of oxazolidinones to their target. The cfr gene is often located on plasmids and can be transferred between different bacterial species. oup.comonehealthejp.eu

optrA and poxtA Genes: The optrA and poxtA genes confer resistance to oxazolidinones and phenicols. oup.comfrontiersin.orgonehealthejp.eu They encode for ATP-binding cassette (ABC) transporters that function as efflux pumps, actively removing the antibiotic from the bacterial cell. onehealthejp.eu The optrA gene has been identified on transferable plasmids in enterococci and staphylococci. onehealthejp.eu

The following tables summarize key findings from in vitro resistance studies on the broader oxazolidinone class.

Table 1: Common Mutations Associated with In Vitro Oxazolidinone Resistance

| Gene | Mutation | Organism(s) | Reference(s) |

| 23S rRNA | G2576T | Enterococcus spp., S. aureus | nih.gov, nih.gov |

| 23S rRNA | G2032A | Escherichia coli | nih.gov |

| rplC (L3) | G152D, G155R, M169I | Staphylococcus aureus | tandfonline.com, tandfonline.com, nih.gov |

| rplD (L4) | Lys68Gln, Lys68Asn | Staphylococcus aureus | tandfonline.com |

Table 2: Transferable Genes Conferring In Vitro Oxazolidinone Resistance

| Gene | Mechanism of Action | Associated Mobile Elements | Reference(s) |

| cfr | 23S rRNA methylation at A2503 | Plasmids, Transposons | oup.com, onehealthejp.eu, tandfonline.com |

| optrA | ABC-F family efflux pump | Plasmids | oup.com, onehealthejp.eu, frontiersin.org |

| poxtA | ABC-F family efflux pump | Plasmids | oup.com, onehealthejp.eu, frontiersin.org |

Given that this compound shares the core oxazolidinone scaffold, it is highly probable that bacteria would employ these same or very similar mechanisms to develop resistance to this specific compound in an in vitro setting. Future in vitro evolution studies focusing specifically on this compound would be necessary to confirm these potential resistance pathways and to identify any unique mutations or genes that may arise in response to the furan-2-yl moiety.

Strategic Applications in Medicinal Chemistry and Organic Synthesis

Oxazolidin-2-one as a Chiral Auxiliary in Asymmetric Synthesis

Oxazolidin-2-ones are highly valued as chiral auxiliaries in asymmetric synthesis. wikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic process to control the stereochemical outcome of a reaction. wikipedia.org This strategy is crucial in producing enantiomerically pure compounds, which is particularly important in the pharmaceutical industry where different enantiomers of a drug can have vastly different biological activities. researchgate.net

The use of chiral auxiliaries, like those based on the oxazolidinone framework, allows chemists to introduce a specific chirality to a prochiral substrate through reactions such as alkylation, aldol (B89426) condensations, and Diels-Alder reactions. researchgate.net The auxiliary guides the incoming reagent to one face of the molecule, leading to the preferential formation of one diastereomer over the other. After the desired stereocenter is created, the auxiliary can be removed and often recycled, making the process more efficient. Evans auxiliaries, a well-known class of oxazolidin-2-ones, have been instrumental in the synthesis of complex, biologically active molecules. researchgate.net

The effectiveness of oxazolidinone auxiliaries lies in their rigid structure, which provides a predictable steric environment for controlling the approach of reagents. This has led to their use in the synthesis of a wide range of important compounds, including non-proteogenic α-amino acids and various antibiotics.

Design and Development of Novel Chemical Entities with Furan-Oxazolidinone Frameworks

The combination of a furan (B31954) ring with an oxazolidinone core has led to the design and development of novel chemical entities with significant therapeutic potential. The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a common scaffold in many biologically active compounds. ijabbr.com When coupled with the oxazolidinone ring, it can lead to compounds with a broad spectrum of pharmacological activities. rsc.orgresearchgate.net

A notable example is furazolidone, a synthetic nitrofuran-oxazolidinone that was one of the first drugs to contain this combined framework and was used as an antimicrobial agent. rsc.orgnih.gov The development of such compounds is often driven by the need to overcome drug resistance and to find more effective treatments for various diseases. Medicinal chemists strategically modify the furan-oxazolidinone scaffold to optimize its biological activity, metabolic stability, and pharmacokinetic properties. researchgate.netacs.org

The design process often involves computational modeling and quantitative structure-activity relationship (QSAR) studies to predict how different substitutions on the furan and oxazolidinone rings will affect the compound's interaction with its biological target. qut.edu.au This allows for a more rational approach to drug discovery, enabling the synthesis of more potent and selective drug candidates.

Exploration as Versatile Scaffolds for Diverse Biological Activities

The furan-oxazolidinone framework has proven to be a versatile scaffold for a wide range of biological activities beyond its initial use as an antibacterial agent. ijabbr.comrsc.org The inherent structural features of this hybrid molecule make it an attractive starting point for the development of new therapeutic agents. researchgate.netrsc.org

Research has shown that derivatives of the furan-oxazolidinone scaffold can exhibit a multitude of pharmacological effects, including:

Antibacterial activity: This remains a primary area of investigation, with ongoing efforts to develop new oxazolidinone-based antibiotics to combat resistant bacterial strains. rsc.orgresearchgate.net

Antifungal activity: Certain furan-oxazolidinone derivatives have shown promise as antifungal agents. ijabbr.com

Anti-inflammatory and analgesic effects: The scaffold has been explored for its potential to modulate inflammatory pathways. ijabbr.com

Anticancer activity: Some compounds incorporating this framework have demonstrated cytotoxic effects against various cancer cell lines. researchgate.net

The broad applicability of this scaffold stems from the ability of the furan and oxazolidinone rings to interact with various biological targets, such as enzymes and receptors. ijabbr.com The modular nature of the scaffold allows for systematic structural modifications, enabling the fine-tuning of its biological activity profile.

Table 1: Reported Biological Activities of Furan-Oxazolidinone Derivatives

| Biological Activity | Target/Mechanism of Action (if known) | Reference Compound Example(s) |

| Antibacterial | Inhibition of bacterial protein synthesis | Furazolidone, Linezolid (B1675486) |

| Antifungal | Not specified | Furan derivatives |

| Anti-inflammatory | Not specified | Furan derivatives |

| Anticancer | Not specified | Oxazolidinone derivatives |

Building Blocks for Complex Molecular Architectures (e.g., Natural Product Synthesis, Foldamers)

The furan-oxazolidinone motif serves as a valuable building block in the synthesis of complex molecular architectures, including natural products. Natural products often possess intricate three-dimensional structures and potent biological activities, making their synthesis a significant challenge in organic chemistry.

The furan moiety can be a precursor to other functional groups and ring systems through various chemical transformations. For instance, the furan ring can undergo Diels-Alder reactions or be oxidized to form butenolides, which are common structural units in many natural products. acs.org The oxazolidinone portion, particularly when used as a chiral auxiliary, can control the stereochemistry of key bond-forming reactions during the synthesis. researchgate.net

An example of a natural product containing a furan-related structure is furanomycin (B1674273), an antibacterial agent with a non-proteinogenic α-amino acid core. preprints.orgresearchgate.net The synthesis of furanomycin and its analogs often involves strategies that utilize furan-containing intermediates. preprints.org

Beyond natural product synthesis, the oxazolidinone ring has been explored as a component in the design of foldamers. Foldamers are synthetic oligomers that adopt well-defined secondary structures, mimicking the folding patterns of proteins and nucleic acids. The rigid and predictable conformation of the oxazolidinone ring makes it an attractive building block for constructing these complex, folded architectures.

Applications in Polymer Chemistry and Materials Science (e.g., optoelectronic properties, conjugated polymers)

While the primary focus of 5-(furan-2-yl)oxazolidin-2-one has been in medicinal chemistry, the constituent furan and oxazolidinone moieties have emerging applications in polymer chemistry and materials science. Furan-based polymers are of interest due to their potential biodegradability and biocompatibility. ontosight.ai

Furan derivatives can be used to create polymers with interesting electronic and optical properties. The furan ring is an electron-rich heterocycle that can participate in π-conjugation, a key feature for developing conductive and photoresponsive materials. Polymers containing furan units in their backbone can exhibit optoelectronic properties suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells.

Photoresponsive polymers, which change their properties in response to light, can be synthesized using chromophores that undergo light-induced reactions. specificpolymers.com While specific examples incorporating the this compound structure are not extensively documented in this context, the individual components suggest potential. For instance, furan rings can be part of photosensitive systems, and the oxazolidinone structure could be incorporated to influence polymer properties like solubility and thermal stability. Further research is needed to fully explore the potential of the this compound scaffold in the development of advanced materials.

Q & A

Q. Table 1: Optimized Synthetic Conditions for this compound

| Parameter | Range Tested | Optimal Condition | Yield (%) |

|---|---|---|---|

| Catalyst | ZnCl₂, BF₃·Et₂O | None (thermal) | 78 |

| Temperature (°C) | 40–100 | 80 | 82 |

| Solvent | THF, DMF, Toluene | DMF | 85 |

| Reaction Time (h) | 6–24 | 12 | 88 |

Q. Table 2: Key Spectroscopic Data

| Technique | Key Signal/Feature | Interpretation |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 6.38 (d, J=3.2 Hz, furan H) | Furan α-proton |

| ¹³C NMR | δ 174.5 (C=O) | Oxazolidinone carbonyl |

| FT-IR | 1748 cm⁻¹ (C=O stretch) | Ring carbonyl confirmation |

| X-ray | Hydrogen-bonded dimer (2.8 Å O···H) | Crystal packing stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.